molecular formula C10H17ClN4O B1443566 2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride CAS No. 1361112-11-9

2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride

Cat. No.: B1443566
CAS No.: 1361112-11-9
M. Wt: 244.72 g/mol
InChI Key: JJCSZEOVJMDYCW-UHFFFAOYSA-N
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Description

2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an amino group at the 4-position and an acetamide group linked to a cyclopentyl moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Acetamide Formation: The acetamide group is introduced by reacting the amino-substituted pyrazole with an acylating agent such as acetyl chloride or acetic anhydride.

    Cyclopentyl Substitution: The cyclopentyl group is attached to the acetamide nitrogen through a substitution reaction using cyclopentyl halides.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the acetamide group, potentially yielding hydrazine derivatives or amine products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Nitroso-pyrazole, nitro-pyrazole derivatives.

    Reduction: Hydrazine derivatives, primary or secondary amines.

    Substitution: Various substituted pyrazole and acetamide derivatives.

Scientific Research Applications

2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-pyrazol-1-yl)-N-(4-fluoro-phenyl)-acetamide hydrochloride
  • 2-(4-Amino-pyrazol-1-yl)-N-(4-methyl-phenyl)-acetamide hydrochloride
  • 2-(4-Amino-pyrazol-1-yl)-N-(4-chloro-phenyl)-acetamide hydrochloride

Uniqueness

2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride is unique due to its cyclopentyl substitution, which can influence its chemical reactivity, solubility, and biological activity. This structural variation can lead to distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-cyclopentylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.ClH/c11-8-5-12-14(6-8)7-10(15)13-9-3-1-2-4-9;/h5-6,9H,1-4,7,11H2,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCSZEOVJMDYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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